molecular formula C15H18ClNS B1405167 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole CAS No. 329977-11-9

2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole

Cat. No.: B1405167
CAS No.: 329977-11-9
M. Wt: 279.8 g/mol
InChI Key: UIIGXXMWZLSNKT-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole is an organic compound characterized by a thiazole ring substituted with a 4-chloromethyl and a 5-methyl group, along with a 4-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Substituents: The 4-chloromethyl and 5-methyl groups are introduced through selective halogenation and alkylation reactions.

    Attachment of the 4-tert-Butylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the thiazole ring is alkylated with 4-tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloromethyl group, converting it to a methyl group or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

    2-(4-tert-Butylphenyl)-4-methylthiazole: Lacks the chloromethyl group, leading to different reactivity and applications.

    2-(4-tert-Butylphenyl)-4-chloromethylthiazole:

Uniqueness: 2-(4-tert-Butylphenyl)-4-chloromethyl-5-methylthiazole is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of both the chloromethyl and methyl groups on the thiazole ring, along with the bulky tert-butylphenyl group, makes it a versatile compound for various chemical transformations and research purposes.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-4-(chloromethyl)-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNS/c1-10-13(9-16)17-14(18-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIGXXMWZLSNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C(C)(C)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169648
Record name 4-(Chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329977-11-9
Record name 4-(Chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329977-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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